2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone
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Overview
Description
2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound is characterized by the presence of two bromine atoms and a benzofuran ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone typically involves the bromination of 1-(5-bromo-1-benzofuran-2-yl)-1-ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted benzofuran derivatives with various functional groups.
Reduction: 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)ethanol.
Oxidation: 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)ethanoic acid.
Scientific Research Applications
2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-1-benzofuran-2-yl)ethanone: Lacks the additional bromine atom, resulting in different reactivity and biological activity.
2-Bromo-1-(5-chloro-1-benzofuran-2-yl)-1-ethanone:
2-Bromo-1-(5-methyl-1-benzofuran-2-yl)-1-ethanone: The presence of a methyl group alters the compound’s steric and electronic properties, affecting its reactivity and biological activity.
Uniqueness
2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone is unique due to the presence of two bromine atoms, which enhance its electrophilic nature and reactivity. This makes it a valuable intermediate for the synthesis of more complex molecules and a potential candidate for drug development.
Properties
IUPAC Name |
2-bromo-1-(5-bromo-1-benzofuran-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O2/c11-5-8(13)10-4-6-3-7(12)1-2-9(6)14-10/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMRSJWOSLJADM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383756 |
Source
|
Record name | 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7039-76-1 |
Source
|
Record name | 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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